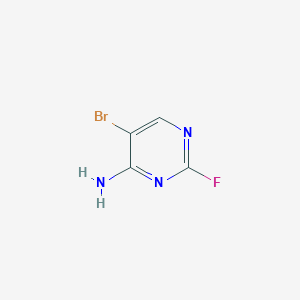

5-Bromo-2-fluoropyrimidin-4-amine

Description

Strategies for Halogenation of Pyrimidine (B1678525) Scaffolds

The introduction of halogen atoms onto the pyrimidine ring is a fundamental step in the synthesis of 5-Bromo-2-fluoropyrimidin-4-amine. Both bromination and fluorination present unique challenges and require specific reagents and conditions to achieve the desired regioselectivity.

The bromination of pyrimidine rings can be achieved through electrophilic aromatic substitution. However, the electron-deficient nature of the pyrimidine ring can make this reaction challenging, often requiring harsh conditions. acs.org The regioselectivity of bromination is highly dependent on the existing substituents on the ring and the brominating agent used. For instance, the presence of an amino group can direct bromination to specific positions. Common brominating agents include N-bromosuccinimide (NBS) and bromine. mdpi.comgoogle.com In some cases, a directing group may be employed to achieve meta-bromination under milder, electrochemical conditions. acs.org The use of hypervalent iodine(III) reagents in the presence of potassium bromide has also been shown to facilitate regioselective C3 bromination of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions. rsc.org

Introducing a fluorine atom onto a pyrimidine ring can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) or by using electrophilic fluorinating agents. ontosight.ai The choice of method often depends on the starting material and the desired position of the fluorine atom. For example, a precursor with a good leaving group, such as a chlorine atom, can be displaced by a fluoride (B91410) ion. Electrophilic fluorinating agents like Selectfluor are also used for the direct fluorination of electron-rich aromatic rings. researchgate.netmdpi.com The introduction of fluorine significantly alters the electronic properties of the pyrimidine ring, which can influence the reactivity in subsequent steps. ontosight.ai

Amination Pathways for Pyrimidin-4-amine Formation

The introduction of an amino group at the 4-position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution of a halogen atom (usually chlorine or fluorine) at that position with an amine source, such as ammonia (B1221849) or a protected amine. The reactivity of the C-X bond towards amination can be influenced by the other substituents on the pyrimidine ring.

Recent research has highlighted the use of copper-catalyzed amination reactions, which can offer high chemoselectivity. For instance, a Cu(II)/PTABS-promoted system has been developed for the amination of halopyrimidines, showing excellent selectivity and efficiency. organic-chemistry.orgnih.govacs.orgbgu.ac.il These methods can be advantageous as they may proceed under milder conditions and offer better functional group tolerance compared to traditional SNAr reactions. researchgate.net

Multi-step Synthesis Design and Optimization

A common approach involves a sequential process of halogenation and amination. For example, one could start with a dihalopyrimidine and selectively substitute one halogen with an amino group, followed by the introduction of the second halogen. Alternatively, a pre-functionalized pyrimidine can undergo sequential halogenations and amination. The order of these steps is critical. For instance, introducing the amino group first can significantly influence the regioselectivity of the subsequent bromination step. The relative reactivity of different halogen leaving groups is also a key consideration in designing the synthetic sequence. For example, a C-F bond is generally less reactive towards nucleophilic substitution than a C-Cl or C-Br bond, which can be exploited for selective reactions.

Synthetic Strategies for a Key Fluorinated Pyrimidine Intermediate

The synthesis of this compound, a halogenated pyrimidine derivative of interest in medicinal chemistry and materials science, involves multi-step pathways that rely on the strategic introduction of its key functional groups. The methodologies for its preparation and the synthesis of its immediate precursors are rooted in fundamental pyrimidine chemistry, yet are constantly evolving with the advent of novel catalytic systems and synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXRJDWWNWLBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Pathways to 5-Bromo-2-fluoropyrimidin-4-amine

The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the bromo, fluoro, and amino functionalities onto a pyrimidine (B1678525) core. One plausible pathway involves starting with a di-halogenated pyrimidine and selectively replacing the halogens. For example, a common precursor is 5-bromo-2,4-dichloropyrimidine (B17362). chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

A general synthetic strategy could involve the following conceptual steps:

Selective Amination: Treatment of a di-halogenated precursor like 5-bromo-2,4-dichloropyrimidine with an ammonia (B1221849) source. The regioselectivity of this step is crucial.

Fluorination: Subsequent replacement of the remaining chlorine atom with a fluorine atom using a suitable fluorinating agent.

Alternatively, synthesis could commence from a pre-functionalized pyrimidine ring, such as 2-amino-5-bromopyrimidine, followed by fluorination at the 4-position. However, introducing a fluorine atom at this position can be challenging due to the electronic nature of the ring.

Precursor Analysis: 2,4-dichloro-5-bromopyrimidine

2,4-dichloro-5-bromopyrimidine is a key starting material in the synthesis of various pyrimidine derivatives. chemimpex.comguidechem.com It is a versatile building block due to the presence of two reactive chlorine atoms and a bromine atom, allowing for a range of substitution and coupling reactions. chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 1: Physical and Chemical Properties of 2,4-dichloro-5-bromopyrimidine

| Property | Value |

| Molecular Formula | C₄HBrCl₂N₂ |

| Molecular Weight | 227.87 g/mol |

| Appearance | White solid or colorless liquid |

| Melting Point | 29 - 30 °C |

| Boiling Point | 128 °C / 15 mmHg |

| Density | 1.781 g/mL at 25 °C |

Data sourced from multiple references. chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comfishersci.combiosynth.com

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | ¹H NMR (DMSO-d₆, δ/ppm) | ¹³C NMR (DMSO-d₆, δ/ppm) | ¹⁹F NMR (DMSO-d₆, δ/ppm) |

| 5-Fluoropyrimidine-4-amine (10a) | Not available | 159.8 (d, J = 2.9 Hz, C-2), 153.6 (d, J = 12.3 Hz, C-4), 140.0 (d, J = 239.4 Hz, C-5), 140.0 (d, J = 18.4 Hz, C-6) | –171.3 (d, J = 3.9 Hz) |

| 2-(Chloromethyl)-5-fluoropyrimidine-4-amine (10g) | Not available | Not available | –156.0 (d, J = 3.8 Hz) |

| 2-(4-Bromophenyl)-5-fluoropyrimidine-4-amine (10n) | Not available | Not available | Not available |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoropyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of halogen substituents. In the case of 5-Bromo-2-fluoropyrimidin-4-amine, the fluorine and bromine atoms serve as potential leaving groups in SNAr reactions. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the halide. nih.gov The rate and regioselectivity of these reactions are dictated by the relative lability of the C-F and C-Br bonds and the electronic influence of the other ring substituents.

Reactivity at the Fluorine Substituent (C-F bond activation)

The carbon-fluorine bond at the C2 position is the most activated site for nucleophilic aromatic substitution. The high electronegativity of the fluorine atom makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. Furthermore, the C-F bond is known to be the most reactive among carbon-halogen bonds in many SNAr reactions on electron-poor aromatic systems, a trend where reactivity often follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In a metal-free method for the site-selective coupling of halogenated heterocycles with amines, the C-F bond is preferentially activated. rsc.org For instance, reactions of similar substrates like 5-bromo-2-fluoropyridine (B45044) with various amines proceed with high selectivity, where the fluorine atom is displaced to form a new C-N bond. rsc.org This selective C-F bond activation provides a pathway to synthesize substituted aminopyrimidines, which are valuable intermediates for pharmaceuticals and agrochemicals. rsc.org

Reactivity at the Bromine Substituent (C-Br bond activation)

While the C-F bond is generally more reactive towards SNAr, the C-Br bond at the C5 position can also undergo substitution, although this is less common under typical SNAr conditions. The primary pathway for functionalization at the C5 position is through metal-catalyzed cross-coupling reactions. ossila.com The activation of the C-Br bond via oxidative addition to a metal center is a key step in these transformations. d-nb.info In the context of SNAr, direct substitution at the C-Br bond is generally disfavored compared to the C-F bond on the same pyrimidine ring. nih.govrsc.org The greater polarizability and weaker bond strength of the C-Br bond compared to the C-F bond become more relevant in reactions where bond-breaking is part of the rate-determining step, such as in many cross-coupling processes.

Directed Amine Substitution Pathways on Pyrimidine Ring

The amino group at the C4 position plays a crucial role in directing the reactivity of the pyrimidine ring. As an electron-donating group, it can influence the regioselectivity of substitution reactions. However, in the highly electron-deficient dihalopyrimidine system, its directing effect is often overshadowed by the strong activation provided by the two nitrogen atoms and the halogen substituents.

Research on related dihalogenated pyrimidines shows that the substitution pattern can be controlled. For example, in the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with various anilines, the initial SNAr reaction occurs selectively at the C4-chloro position, which is para to one of the ring nitrogens and ortho to the other. nih.gov A subsequent substitution can then be performed at the C2 position. nih.gov This highlights how the inherent electronic properties of the pyrimidine ring direct the substitution pathways, often favoring positions 2 and 4. In this compound, the C2 position is highly activated for SNAr due to the fluorine leaving group and its position between the two ring nitrogens. rsc.org

Cross-Coupling Reactions at Halogenated Sites

The halogenated sites of this compound are prime locations for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-F and C-Br bonds allows for selective and sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are exceptionally effective for mediating cross-coupling reactions at the C-Br bond. nih.gov The C-Br bond is significantly more reactive than the C-F bond towards the oxidative addition step in typical palladium-catalyzed cycles. This differential reactivity allows for the selective functionalization of the C5 position while leaving the C2-fluorine atom intact for subsequent SNAr reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-Br bond with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. nih.gov Studies on similar brominated pyrimidines have shown that these reactions proceed efficiently in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base. nih.gov This method is widely used to introduce aryl or heteroaryl substituents.

Sonogashira Coupling: This reaction couples the C-Br bond with a terminal alkyne to create a C(sp)-C(sp²) bond. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This provides a direct route to alkynylpyrimidines. Research on analogous substrates demonstrates the feasibility of one-pot sequences involving an initial SNAr reaction at a C-F bond, followed by a Sonogashira coupling at a C-Br or C-I bond without isolating the intermediate. rsc.org

Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the C-Br bond with an amine. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org This reaction is a key method for synthesizing complex aryl amines and has largely replaced harsher traditional methods. wikipedia.orgnih.gov

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on analogous bromo-fluoro-heterocyclic systems.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| Suzuki-Miyaura | 5-Bromo-2,4-dichloropyrimidine derivative | Arylboronate ester | Pd(dppf)Cl₂, KOAc | Dioxane | 5-Aryl-2-chloro-4-aminopyrimidine derivative | Not specified | nih.gov |

| Sonogashira | 5-Bromo-2-fluoropyridine derivative | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, K₂CO₃ | DMSO, 70°C | 2-Amino-5-(phenylethynyl)pyridine derivative | Not specified | rsc.org |

| Buchwald-Hartwig | Aryl Halide | Amine | Palladium catalyst, phosphine ligand, base | Varies | Aryl Amine | Varies | wikipedia.orgorganic-chemistry.org |

This table is illustrative and based on reactions of similar substrates to demonstrate the general applicability of these methods.

Other Metal-Catalyzed Coupling Methodologies

While palladium is the most common metal for cross-coupling reactions on this type of substrate, other transition metals can also be employed. Copper-catalyzed reactions, for instance, are well-established for forming C-N, C-O, and C-S bonds. wikipedia.org Copper-catalyzed C-N bond-forming reactions have been reported for halogenated pyridines and pyrimidines. rsc.org These methods can sometimes offer different selectivity or functional group tolerance compared to palladium-catalyzed systems.

Metal-Free Coupling Reactions

The development of transition-metal-free coupling reactions is a significant area of green chemistry, aiming to reduce costs and toxicity associated with metal catalysts. researchgate.netcas.cn For halogenated pyrimidines, metal-free approaches often exploit the intrinsic reactivity of the C-F bond, which can be activated under specific conditions. mdpi.comnih.govspringernature.com

Research into the metal-free, site-selective coupling of halogenated N-heteroaromatics has demonstrated that the reactivity of different halogen substituents can be finely tuned. In one study, a metal-free method was developed for the highly site-selective coupling of halogenated pyridines and pyrimidines with amines via C-F bond activation. Interestingly, switching from a pyridine (B92270) to a pyrimidine ring reversed the selectivity, indicating that the electronic nature of the heterocyclic core plays a crucial role. For instance, in the coupling of 5-fluoro-2-chloropyrimidine with various amines, the reaction proceeded with high selectivity at the chlorine-bearing position, demonstrating the higher reactivity of the C-Cl bond over the C-F bond in this specific pyrimidine system under metal-free conditions. This provides insight into the potential reactivity of this compound, where the C-F bond at the 2-position is a likely site for nucleophilic attack, especially with appropriate base and solvent systems. nih.gov

The reactions are typically promoted by a base in a polar aprotic solvent. The conditions for the coupling of a related fluorinated pyrimidine with various amines are detailed in the table below, illustrating the scope of such metal-free transformations.

| Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole | 2-(Pyrazol-1-yl)-5-fluoropyrimidine | 85 | nih.gov |

| Imidazole | 2-(Imidazol-1-yl)-5-fluoropyrimidine | 82 | nih.gov |

| Indole | 2-(Indol-1-yl)-5-fluoropyrimidine | 75 | nih.gov |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-5-fluoropyrimidine | 90 | nih.gov |

Table 1: Illustrative Metal-Free Coupling of 5-Fluoro-2-chloropyrimidine with Various Amines. Reaction conditions typically involve a base such as K₂CO₃ in a solvent like DMSO at elevated temperatures. The data is based on the reactivity of a related pyrimidine system. nih.gov

Reactivity of the Pyrimidin-4-amine Moiety

The pyrimidin-4-amine moiety in the title compound exhibits reactivity influenced by both the exocyclic amino group and the heterocyclic ring. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, which reduces electron density at positions C2, C4, and C6, making them susceptible to nucleophilic attack. Conversely, the amino group at C4 is a powerful activating group that donates electron density into the ring, primarily at the ortho and para positions, and is itself a site for electrophilic attack.

Electrophilic Attack on the Amino Group

The exocyclic amino group of this compound is a primary site for electrophilic attack. Reactions such as acylation, alkylation, and sulfonylation can occur at this position. byjus.com The high reactivity of aromatic amines in electrophilic substitution often necessitates the use of a protecting group to control the reaction and prevent multiple substitutions or side reactions. allrounder.ai

For example, acetylation of the amino group with acetic anhydride (B1165640) can be employed to form the corresponding acetamide. This transformation moderates the activating effect of the amino group because the lone pair of electrons on the nitrogen atom interacts with the carbonyl oxygen through resonance, making them less available for donation to the pyrimidine ring. byjus.com This strategy is crucial when subsequent reactions on the pyrimidine ring are desired without interference from the highly reactive amino group. Direct nitration of aromatic amines can lead to oxidation products, a complication that is often mitigated by prior protection of the amino group. allrounder.ai

Protonation and Tautomerism Studies

Prototropic tautomerism is a fundamental process for many nitrogen-containing heterocycles. nih.gov For aminopyrimidines, there is a potential equilibrium between the amino form and the imino tautomer. However, extensive studies have shown that aminopyrimidines overwhelmingly exist in the aromatic amino form rather than the non-aromatic imino form. researchgate.netnih.gov This preference is maintained in this compound.

Protonation sites are also a key aspect of reactivity. In aminopyrimidines, protonation typically occurs at one of the endocyclic (ring) nitrogen atoms rather than the exocyclic amino group. plos.org The lone pair of the amino group is delocalized into the electron-deficient pyrimidine ring, reducing its basicity, while the ring nitrogens remain more favorable sites for protonation. Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating these equilibria. nih.govnih.gov DFT calculations on related 4-aminopyridines and 4-aminopyrimidines have confirmed that the amino tautomer is significantly more stable than the imino form in the gas phase and in various solvents. nih.govnih.gov The relative stability of different tautomers and their protonated forms can be quantified, providing insight into the pKa values and the most likely sites of protonation under different conditions. researchgate.net

Theoretical and Computational Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms. researchgate.netrsc.org These methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the rationalization of observed reactivity and selectivity. springernature.comnih.gov

Reaction Pathway Elucidation

Elucidating a reaction pathway involves mapping the energy landscape that connects reactants to products. This includes identifying any intermediates and the transition states that link them. For reactions involving this compound, such as the metal-free nucleophilic aromatic substitution (SNAr) at the C2 position, computational studies can clarify the mechanism.

The SNAr mechanism is generally considered to be a two-step process involving a Meisenheimer complex intermediate. masterorganicchemistry.com However, recent computational and kinetic studies have provided evidence that many SNAr reactions, particularly on heterocycles, may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. harvard.edunih.govnih.gov DFT calculations can distinguish between these possibilities by searching for a stable intermediate on the potential energy surface. If a stable Meisenheimer complex is located, the reaction is likely stepwise. If no such intermediate exists and only a single energy barrier (the transition state) is found between reactants and products, the mechanism is concerted. nih.gov For the substitution of the fluorine atom in this compound by an amine nucleophile, a computational study would likely model the approach of the nucleophile to the C2 carbon, the formation of the C-N bond, and the cleavage of the C-F bond to determine the energetic profile and the nature of the key structures along the reaction coordinate. researchgate.netnih.gov

Transition State Analysis

The transition state (TS) represents the highest energy point along a reaction coordinate and is a critical structure for understanding reaction kinetics. Transition state analysis involves locating the TS geometry and calculating its energy, which corresponds to the activation energy barrier of the reaction. masterorganicchemistry.com

In the context of a nucleophilic aromatic substitution on this compound, computational methods can model the transition state for the displacement of the fluoride (B91410) ion. harvard.eduosti.gov Analysis of the TS structure reveals the extent of bond formation and bond breaking at the peak of the energy barrier. For a concerted SNAr reaction, the TS would show partial bonds between the incoming nucleophile and the C2 carbon, as well as a partial bond between the C2 carbon and the departing fluorine atom. nih.gov The calculated activation energies for competing pathways can explain observed regioselectivity. For instance, comparing the activation barrier for attack at the C2-F position versus the C5-Br position would provide a quantitative rationale for why substitution occurs preferentially at one site. nih.gov

| Parameter | Description | Typical Calculated Value (Conceptual) | Reference |

|---|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactants. | 15-30 kcal/mol | nih.gov |

| Key Bond Distances in TS (e.g., C-N, C-F) | Distances of the forming and breaking bonds in the transition state structure. | C-N: ~2.0 Å, C-F: ~1.8 Å | harvard.edu |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | -300 to -500 cm⁻¹ | rsc.org |

Table 2: Conceptual Data from a Transition State Analysis for a Concerted SNAr Reaction. The values are illustrative of typical data obtained from DFT calculations for such reactions. rsc.orgharvard.edunih.gov

Modifications at the Primary Amino Group

The primary amino group at the C4 position of the pyrimidine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups through acylation and alkylation.

Acylation and Alkylation Reactions

The primary amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides and sulfonyl chlorides. researchgate.net These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with sulfonyl chlorides leads to the formation of corresponding sulfonamides. researchgate.net Similarly, acylation with acid chlorides yields N-acyl derivatives.

Alkylation of the amino group can also be achieved, though it can be more challenging to control selectivity and avoid polyalkylation. libretexts.org Standard alkylating agents can be employed, but these reactions may require careful optimization of conditions to favor mono-alkylation. The nucleophilicity of the amino group is influenced by the electronic properties of the pyrimidine ring, which can be a determining factor in reaction outcomes. nih.gov

Formation of Substituted Amines and Amides

The acylation reactions described above are fundamental for producing a diverse range of substituted amides and sulfonamides. A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives, for example, have been synthesized through nucleophilic substitution with various sulfonyl and acid chlorides, demonstrating the utility of this approach. researchgate.net The resulting amides, such as N-(5-bromo-2-chloropyrimidin-4-yl)-4-methyl-benzenesulfonamide, are stable compounds that can serve as intermediates for further synthetic elaborations. researchgate.net

The formation of these derivatives highlights the robustness of the amino group as a handle for introducing molecular diversity. The properties of the resulting substituted amines and amides can be fine-tuned by the choice of the acylating or alkylating agent, which is a common strategy in the development of new chemical entities.

Transformations Involving the Bromine Substituent

The bromine atom at the C5 position is a versatile handle for introducing carbon-based substituents through various transition-metal-catalyzed cross-coupling reactions. It can also be removed through dehalogenation techniques.

Introduction of Carbon-Based Chains via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the C5 position of the pyrimidine ring. The bromine atom serves as an excellent leaving group in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups by coupling the bromopyrimidine with a corresponding boronic acid or ester. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a suitable ligand and base. sigmaaldrich.commdpi.com For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized via a Suzuki coupling reaction between 2,4-dichloro-5-fluoropyrimidine (B19854) and (4-fluorophenyl)boronic acid, showcasing the utility of this method for similar halogenated pyrimidines. sigmaaldrich.com

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties. organic-chemistry.org This coupling of a terminal alkyne with the aryl halide is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org This method has been successfully applied to bromo-fluoro-pyridine derivatives to produce valuable alkynyl intermediates, a strategy that is directly applicable to this compound. rsc.orgsoton.ac.uk

Stille Coupling: The Stille reaction involves the coupling of the bromopyrimidine with an organotin reagent. libretexts.orguwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The versatility of the Stille coupling makes it a powerful tool for constructing complex molecules from halogenated heterocyclic precursors. libretexts.orgnih.gov

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(OAc)₂/XPhos, K₂CO₃, Dioxane/H₂O | Aryl-substituted pyridines | mdpi.comnih.gov |

| Suzuki | 2,4-Dichloro-5-fluoropyrimidine | (4-fluorophenyl)boronic acid | Pd(OAc)₂, PPh₃ | Aryl-substituted pyrimidine | sigmaaldrich.com |

| Sonogashira | 5-Bromo-2-fluoropyridine | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | Alkynyl-substituted pyridine | rsc.org |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄, CuI, THF/Et₃N | Alkynyl-substituted pyridines | soton.ac.uk |

| Stille | General Aryl Halides | Organostannane | Pd(PPh₃)₄ | Coupled biaryls/vinyls | libretexts.org |

Hydrogenolysis and Dehalogenation Studies

The removal of the bromine atom can be accomplished through hydrogenolysis or other reductive dehalogenation methods. Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst and a hydrogen source, can effectively cleave the C-Br bond. This dehalogenation step can be useful for synthesizing 5-unsubstituted 2-fluoropyrimidin-4-amine (B1330627) derivatives or for selectively removing the bromine atom in the presence of other functional groups. For instance, the hydrogenation of fluoropyridines has been shown to sometimes yield defluorinated by-products, indicating that dehalogenation is a feasible transformation under these conditions. mdpi.com

Functionalization at the Fluorine Substituent

The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two ring nitrogen atoms. This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a route to 2-substituted pyrimidine derivatives.

The reactivity of the C-F bond in fluorinated heterocycles towards nucleophiles is a well-established synthetic strategy. rsc.org For example, 2-fluoropyrimidine (B1295296) can undergo nucleophilic aromatic substitution with amines under mild, aqueous conditions. rsc.org This high reactivity and selectivity occur because the substitution happens preferentially at the fluorine-substituted position of the pyridine or pyrimidine ring. rsc.org Various nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluorine atom, leading to a wide range of 2-functionalized pyrimidines. This selective C-F bond activation is a cornerstone for the synthesis of complex heterocyclic compounds. rsc.org

Selective Defluorination and Subsequent Substitution

The fluorine atom at the C2 position of the pyrimidine ring is a key site for nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the electron-withdrawing effects of the two adjacent nitrogen atoms within the pyrimidine ring. This activation facilitates the displacement of the fluoride ion, a relatively good leaving group, by a wide array of nucleophiles.

Selective defluorination is typically achieved under conditions that favor SNAr reactions. The choice of nucleophile, solvent, and temperature is critical to ensure the reaction occurs at the C2 position without disturbing the bromine atom at C5 or the amine at C4. Common nucleophiles employed for this transformation include alkoxides, thiolates, and amines. For instance, reacting this compound with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) would be expected to yield 5-bromo-2-methoxypyrimidin-4-amine. The C-F bond activation is a well-established strategy for modifying fluorinated N-heteroaromatics. rsc.org

Table 1: Representative Selective Defluorination Reactions This table presents examples of nucleophilic substitution at the C2 position, based on established pyrimidine chemistry.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 5-Bromo-2-methoxypyrimidin-4-amine | Nucleophilic Aromatic Substitution (SNAr) |

| Nitrogen Nucleophile | Piperidine | 5-Bromo-2-(piperidin-1-yl)pyrimidin-4-amine | Nucleophilic Aromatic Substitution (SNAr) |

| Sulfur Nucleophile | Sodium Thiophenolate (NaSPh) | 5-Bromo-2-(phenylthio)pyrimidin-4-amine | Nucleophilic Aromatic Substitution (SNAr) |

Retention of Fluorine for Specific Electronic Property Modulation

In many synthetic applications, the retention of the fluorine atom is desirable due to its ability to modulate the electronic properties of the molecule. Fluorine's high electronegativity can enhance binding affinity to biological targets, improve metabolic stability, and alter the pKa of nearby functional groups. mdpi.com To achieve derivatization while retaining the C2-fluorine, reactions are directed towards the C5-bromine atom.

The C5-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions. ossila.com These reactions are typically performed under conditions that are orthogonal to those required for SNAr at the C2 position, allowing for selective functionalization. The Buchwald-Hartwig amination and the Suzuki coupling are powerful methods for forming new carbon-nitrogen and carbon-carbon bonds at this site, respectively. numberanalytics.comorganic-chemistry.org For example, coupling this compound with an arylboronic acid in the presence of a palladium catalyst and a base (Suzuki coupling) would yield a 5-aryl-2-fluoropyrimidin-4-amine. mdpi.com This strategy effectively introduces molecular complexity while preserving the influential fluorine substituent.

Table 2: Derivatization Reactions with Fluorine Retention This table illustrates common cross-coupling reactions at the C5-bromo position.

| Reaction Name | Coupling Partner | Catalyst/Reagents Example | Expected Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-fluoropyrimidin-4-amines |

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-2-fluoro-4-aminopyrimidines |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-2-fluoropyrimidin-4-amines |

Regioselective Derivatization Strategies for Polysubstituted Pyrimidines

The synthesis of polysubstituted pyrimidines from a single precursor like this compound hinges on regioselective control. The differential reactivity of the C2, C4, and C5 positions allows for a stepwise functionalization strategy. The general order of reactivity often depends on the chosen reaction class.

Studies on related dihalopyrimidines, such as 5-bromo-2,4-dichloropyrimidine, have shown that the C4 position is typically more susceptible to nucleophilic substitution than the C2 position. researchgate.netresearchgate.net This suggests a reactivity hierarchy where initial SNAr reactions could potentially be directed to the C4 position if it were a halogen, but since it is an amine, it is more likely to undergo reactions like acylation or N-arylation. However, the C2-fluorine remains a prime site for SNAr, while the C5-bromine is the preferred site for metal-catalyzed couplings.

A common strategy involves first performing a palladium-catalyzed coupling at the C5-bromo position. The resulting product, a 5-substituted-2-fluoropyrimidin-4-amine, can then undergo a subsequent nucleophilic substitution at the C2-fluorine. This sequential approach provides access to a wide range of 2,5-disubstituted pyrimidin-4-amines. Further functionalization of the C4-amino group, for instance through acylation with an acid chloride, can introduce a third point of diversity. researchgate.net This controlled, stepwise approach is fundamental to building complex libraries of compounds for screening purposes. sigmaaldrich.com

Synthesis of Complex Molecular Architectures Utilizing this compound

The true utility of this compound is demonstrated in its application as a central building block for constructing complex molecular architectures, particularly those with potential biological activity. Its capacity for sequential and regioselective derivatization makes it an ideal starting point for synthesizing targeted molecules like kinase inhibitors, which often feature a substituted heterocyclic core. researchgate.netsigmaaldrich.com

A hypothetical, yet chemically sound, synthetic route could begin with a Suzuki coupling to install an aryl group at the C5 position. This could be followed by a nucleophilic substitution at the C2 position with a desired amine or alcohol to build out another vector of the molecule. Finally, the C4-amine could be acylated or used in another coupling reaction to complete the synthesis of a tri-substituted pyrimidine. This modular approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize properties such as potency and selectivity for a given biological target. The use of related pyrimidine building blocks is well-documented in the synthesis of pharmaceuticals, underscoring the importance of this class of compounds. ossila.com

Conclusion

5-Bromo-2-fluoropyrimidin-4-amine is a halogenated pyrimidine (B1678525) derivative with significant potential as a building block in organic synthesis. Its unique arrangement of bromo, fluoro, and amino substituents on the pyrimidine core provides multiple sites for chemical modification. While specific research on this exact compound is not extensively detailed in public literature, its synthesis can be envisioned through established pathways in pyrimidine chemistry, likely utilizing precursors such as 2,4-dichloro-5-bromopyrimidine. The reactivity of this compound is predicted to be rich, with the potential for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, offering avenues to a diverse range of more complex heterocyclic structures. Further investigation into the precise synthetic routes and a full characterization of its spectroscopic and crystallographic properties would be highly beneficial for unlocking its full potential in academic and industrial research.

5 Bromo 2 Fluoropyrimidin 4 Amine As a Versatile Synthetic Building Block

Construction of Fused Heterocyclic Systems

A primary application of 5-bromo-2-fluoropyrimidin-4-amine is in the synthesis of fused heterocyclic systems, which are core scaffolds in many pharmaceutical agents. core.ac.uk Its structure is particularly well-suited for the construction of bicyclic and polycyclic frameworks, most notably pyrido[2,3-d]pyrimidines. These fused systems are of significant interest due to their prevalence in molecules with diverse biological activities, including kinase inhibitors. core.ac.uknih.gov

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives often involves the reaction of a 6-aminopyrimidine with various carbon-based building blocks. researchgate.net The amino group at the C4 position of this compound can act as a nucleophile to initiate cyclization reactions. For instance, condensation reactions with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of a new pyridine (B92270) ring fused to the original pyrimidine (B1678525) core. The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrido[2,3-d]pyrimidine system. researchgate.net The development of efficient, one-pot, multi-component reactions has further streamlined the synthesis of these complex heterocyclic structures. orgchemres.org

Table 1: Selected Reactions for Fused Heterocycle Synthesis

| Starting Material | Reagent(s) | Fused System Formed | Reaction Type |

|---|---|---|---|

| 6-Aminouracil | α,β-Unsaturated Ketones | Pyrido[2,3-d]pyrimidine | Michael Addition / Cyclocondensation |

| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde | Pyrido[2,3-d]pyrimidine | Condensation / Cyclization |

This table illustrates general strategies for forming pyrido[2,3-d]pyrimidines, a class of compounds accessible from amino-pyrimidines like this compound.

Precursor for Novel Organic Materials and Functional Molecules

The unique electronic properties of this compound make it a valuable precursor for novel organic materials and functional molecules. The electron-deficient nature of the fluorinated pyrimidine ring allows it to function as an effective "electron-pulling" moiety. ossila.com This characteristic is particularly useful in the design of push-pull molecules, which consist of an electron-donating part linked to an electron-accepting part through a π-conjugated bridge. Such molecules are fundamental to the development of materials for optoelectronics, including nonlinear optics (NLO) and organic light-emitting diodes (OLEDs).

Furthermore, halogenated heterocycles are key structural units in a variety of advanced materials. rsc.org The ability to selectively functionalize the bromine and fluorine positions on the pyrimidine ring enables the synthesis of linear macromolecules and polymers with tailored electronic and physical properties. ossila.com These materials find applications in fields ranging from organic semiconductors to specialized dyes. ossila.comtandfonline.com

Role in the Synthesis of Complex Molecular Architectures

The true synthetic power of this compound lies in the differential reactivity of its halogen atoms, which enables its use in the stepwise and controlled synthesis of complex molecular architectures. The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. ossila.comrsc.org

This orthogonal reactivity allows chemists to introduce different substituents at specific positions in a planned sequence. For example, a nucleophile can first displace the fluorine atom, followed by a Suzuki coupling at the bromine site to introduce an aryl or heteroaryl group. rsc.org This stepwise functionalization is a powerful strategy for building highly substituted and complex molecules from a relatively simple starting material. This approach has been instrumental in synthesizing various biologically active compounds, including kinase inhibitors and other potential drug candidates. acs.orgrsc.org The synthesis of Reldesemtiv, a skeletal muscle troponin activator, utilizes 5-bromo-2-fluoropyrimidine (B1268855) as a key building block, highlighting the industrial relevance of this synthetic strategy. ossila.com

Table 2: Examples of Complex Molecules Synthesized from Pyrimidine Building Blocks

| Building Block | Reaction Type(s) | Resulting Molecule/Class | Application/Significance |

|---|---|---|---|

| 5-Bromo-2-fluoropyrimidine | Nucleophilic Substitution, Pd-Catalyzed Coupling | Reldesemtiv | Fast skeletal muscle troponin activator |

| 5-Bromo-2-nitropyridine | Nucleophilic Substitution, Guanidine Formation | CDK4/6 Inhibitors | Anticancer drug candidates |

| N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine | C–N Coupling | Imatinib | Anticancer drug (tyrosine kinase inhibitor) |

Enabling Synthesis of Fluorine-Containing Organic Compounds

The presence of a fluorine atom makes this compound a valuable fluorinated building block for medicinal chemistry and materials science. americanelements.commoldb.com Incorporating fluorine into organic molecules can profoundly alter their properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity.

As a reagent, this compound provides a direct route to introduce a fluorinated pyrimidine moiety into a larger molecule. The reactivity of the C-F bond, typically through nucleophilic aromatic substitution, allows for the facile creation of more complex fluorine-containing compounds. rsc.org Research into selective C-F bond activation is an active area, providing novel methods for functionalization. rsc.org The strategic placement of fluorine can also introduce conformational constraints or favorable interactions within a protein's binding pocket, a tactic widely used in rational drug design.

Integration into Divergent Synthetic Libraries for Chemical Space Exploration

In modern drug discovery, exploring vast areas of "chemical space" is essential for identifying new hit compounds. whiterose.ac.uk This is often achieved by creating large collections of diverse small molecules known as synthetic libraries. This compound is an ideal scaffold for such libraries due to its capacity for divergent synthesis. Starting from this single building block, chemists can generate hundreds or thousands of unique analogues by applying different reaction sequences to its multiple reactive sites. mdpi.com

This building block is well-suited for advanced library synthesis techniques like diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) technology. mdpi.comvipergen.com In these approaches, the stepwise and combinatorial functionalization of the scaffold at its bromo, fluoro, and amino positions can rapidly generate a library of structurally diverse compounds. vipergen.com Screening these libraries against biological targets can accelerate the discovery of new therapeutic agents by efficiently mapping structure-activity relationships across a broad chemical landscape. vipergen.com

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Fluoropyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Bromo-2-fluoropyrimidin-4-amine and its related compounds, various NMR methods provide a comprehensive picture of the atomic arrangement and electronic environments.

1H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. In the case of a related compound, 5-Bromo-4-fluoropyrimidin-2-amine, the ¹H NMR spectrum, recorded in DMSO-d₆, shows a singlet at δ 8.21 ppm, which is attributed to the proton at the C6 position (C6-H). Another singlet appears at δ 6.75 ppm, corresponding to the two protons of the amine group (NH₂). This data provides foundational information for identifying proton-containing functional groups and their positions on the pyrimidine (B1678525) ring.

13C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For 5-Bromo-4-fluoropyrimidin-2-amine, the ¹³C NMR spectrum indicates signals at δ 162.1 ppm (C4-F), δ 158.9 ppm (C2-NH₂), and δ 125.3 ppm (C5-Br). These chemical shifts are characteristic of the carbon atoms in the pyrimidine ring, influenced by the attached functional groups.

For a series of 5-fluoropyrimidine (B1206419) derivatives, the ¹³C NMR data reveals distinct patterns. For instance, in 5-fluoro-2-methoxypyrimidine-4-amine, the carbon signals are observed at δ 160.5 (d, J = 1.5 Hz, C-2), 154.9 (d, J = 13.7 Hz, C-4), 142.1 (d, J = 245.3 Hz, C-5), 139.7 (d, J = 20.4 Hz, C-6), and 54.1 (s, CH₃). beilstein-journals.org The coupling of the carbon signals with the fluorine atom provides additional structural information. beilstein-journals.org

19F NMR for Fluorine-Containing Compounds

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for studying fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. nih.gov

For 5-fluoro-2-methoxypyrimidine-4-amine, the ¹⁹F NMR spectrum shows a doublet at δ -165.9 ppm with a coupling constant of J = 3.5 Hz. beilstein-journals.org In another derivative, 2-(4-aminophenyl)-5-fluoropyrimidine-4-amine, the ¹⁹F NMR signal appears as a doublet at δ -158.9 ppm (J = 3.7 Hz). beilstein-journals.org The position and splitting of the ¹⁹F signal are crucial for confirming the presence and connectivity of the fluorine atom within the molecule. beilstein-journals.org

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. walisongo.ac.id

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings. For example, in the ¹H-NMR spectrum of 5-fluoro-2-methoxypyrimidine-4-amine, COSY can confirm the coupling between adjacent protons. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning carbon signals based on their attached protons. beilstein-journals.orgarxiv.org For various 5-fluoropyrimidine derivatives, HSQC spectra have been used to definitively link proton and carbon resonances. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. beilstein-journals.org For instance, in the analysis of 5-fluoropyrimidine derivatives, HMBC experiments have elucidated the connectivity between different parts of the molecules. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For 5-Bromo-4-fluoropyrimidin-2-amine, the mass spectrum (Electron Ionization) shows a molecular ion peak [M]⁺ at m/z 191.99, which is consistent with the calculated molecular weight for the chemical formula C₄H₃BrFN₃.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence.

For several 5-fluoropyrimidine derivatives, HRMS (ESI) data has been reported. For example, the HRMS of 5-fluoro-2-methoxypyrimidine-4-amine shows an [M+H]⁺ ion at m/z 144.0566, which is in close agreement with the calculated mass of 144.0568 for C₅H₇FN₃O. beilstein-journals.org Similarly, for 2-(pyridin-2-yl)-5-fluoropyrimidine-4-amine, the HRMS shows an [M+H]⁺ ion at m/z 191.0728, matching the calculated value. beilstein-journals.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or reaction byproducts before it enters the mass spectrometer.

The mass spectrometer bombards the molecule with electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure.

For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), appearing as two peaks of nearly equal intensity separated by two mass units (M and M+2). Common fragmentation pathways for such halogenated phenethylamines and pyrimidines include the loss of the halogen atoms (Br or F), elimination of small neutral molecules like hydrogen cyanide (HCN) from the pyrimidine ring, and cleavage of the amine group. nist.gov The analysis of these fragments allows for the unambiguous confirmation of the compound's identity and purity.

Table 1: Postulated GC-MS Fragmentation for this compound

| Ion | Description | Key Feature |

| [M]⁺ | Molecular Ion | Exhibits characteristic bromine isotopic pattern (M, M+2). |

| [M-Br]⁺ | Loss of a bromine radical | Indicates the presence of a bromine substituent. |

| [M-F]⁺ | Loss of a fluorine radical | Indicates the presence of a fluorine substituent. |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the ring | Characteristic fragmentation of pyrimidine rings. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Vibrations associated with the pyrimidine ring (C=C and C=N stretching) typically occur in the 1450-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, with the C-F stretch appearing around 1230 cm⁻¹ and the C-Br stretch at a lower frequency, typically below 700 cm⁻¹. beilstein-journals.org

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretching vibrations of the pyrimidine ring, providing data that complements the IR spectrum for a more complete structural characterization.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | |

| Pyrimidine Ring | C=C / C=N Stretch | 1450 - 1600 | |

| Fluoro Group | C-F Stretch | ~1230 | |

| Bromo Group | C-Br Stretch | < 700 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, extensive studies on the closely related analog, 5-Bromo-2-chloropyrimidin-4-amine, provide significant insights into the expected structural features. nih.govresearchgate.net This analog differs only by the substitution of a chlorine atom for the fluorine at the C2 position, and thus its crystal structure serves as a reliable model.

In the solid state, molecules of 5-Bromo-2-chloropyrimidin-4-amine are organized through a network of intermolecular hydrogen bonds. researchgate.net The primary interaction involves pairs of N-H···N hydrogen bonds, where the amine group of one molecule acts as a hydrogen bond donor to a ring nitrogen atom of an adjacent molecule. nih.govresearchgate.net These interactions link the molecules into inversion dimers. researchgate.net

These dimers are further connected by additional N-H···N hydrogen bonds, creating a two-dimensional supramolecular framework that stabilizes the crystal lattice. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar hydrogen-bonding network, given the conservation of the amine donor group and the nitrogen acceptor atoms in the pyrimidine ring.

Table 3: Hydrogen-Bond Geometry in 5-Bromo-2-chloropyrimidin-4-amine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N7—H72···N3 | 0.91 | 2.19 | 3.088 | 171 |

| N7—H71···N1 | 0.78 | 2.38 | 3.087 | 153 |

| Data from the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine. researchgate.net |

The crystal structure of 5-Bromo-2-chloropyrimidin-4-amine reveals that the pyrimidine ring is essentially planar, with a root-mean-square (r.m.s.) deviation from the mean plane of only 0.087 Å. nih.govresearchgate.net The bromine, chlorine, and exocyclic amine nitrogen atoms are all coplanar with this ring system. nih.gov This planarity is characteristic of aromatic heterocyclic systems. Given the structural similarity, the pyrimidine ring of this compound is also expected to be planar, with its substituents lying in the same plane.

Table 4: Selected Bond Lengths from the Crystal Structure of 5-Bromo-2-chloropyrimidin-4-amine

| Bond | Length (Å) |

| Br1—C5 | 1.877 |

| Cl1—C2 | 1.731 |

| N1—C2 | 1.309 |

| N1—C6 | 1.332 |

| C4—N7 (Amine) | 1.339 |

| Data from the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are π→π* (pi to pi-star) and n→π* (non-bonding to pi-star). researchgate.net

The pyrimidine ring itself is a chromophore (a light-absorbing group). The substituents—amino (-NH₂), fluoro (-F), and bromo (-Br)—act as auxochromes, which are groups that modify the absorption characteristics (wavelength and intensity) of the chromophore.

π→π transitions:* These are typically high-energy, high-intensity absorptions associated with the delocalized π-electron system of the pyrimidine ring.

n→π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or halogen lone pairs) to an antibonding π* orbital.

The presence of the electron-donating amine group and the halogens is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted pyrimidine. The exact position of the absorption maxima (λmax) is influenced by the solvent polarity. up.ac.za

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Relative Intensity | Influence of Substituents |

| π→π | π → π | High | Bathochromic shift (to longer λ) due to auxochromes. |

| n→π | n → π | Low | Shift influenced by solvent polarity and heteroatom lone pairs. |

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 2 Fluoropyrimidin 4 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and orbital energies.

Although a crystal structure for 5-bromo-2-fluoropyrimidin-4-amine is not publicly available, experimental data from its close analogue, 5-bromo-2-chloropyrimidin-4-amine, provides a reliable foundation for its expected structural parameters. researchgate.netnih.gov X-ray crystallography of the chloro-analogue reveals an essentially planar pyrimidine (B1678525) ring. researchgate.netnih.gov The bromine, chlorine, and amine nitrogen atoms are found to be coplanar with the ring. nih.gov It is expected that this compound would adopt a very similar planar conformation. In the crystal lattice of the chloro-analogue, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, which are then connected into a two-dimensional network by further hydrogen bonding. researchgate.netnih.gov

Table 1: Crystal Data for the Analogue Compound 5-Bromo-2-chloropyrimidin-4-amine nih.gov (Note: This data is for a close analogue and is used to infer properties of this compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃BrClN₃ |

| Molecular Weight | 208.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0297 |

| b (Å) | 8.1542 |

| c (Å) | 13.4163 |

| β (°) | 90.491 |

| Volume (ų) | 659.62 |

| Z (molecules/unit cell) | 4 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the π-system of the pyrimidine ring. The LUMO is likely to be a π* anti-bonding orbital localized on the pyrimidine ring, with its energy lowered by the electron-withdrawing halogen substituents. researchgate.net The presence of both electron-donating (-NH₂) and electron-withdrawing (-F, -Br) groups creates a "push-pull" electronic effect, which can narrow the HOMO-LUMO gap compared to unsubstituted pyrimidine. A smaller energy gap suggests higher chemical reactivity and susceptibility to electronic transitions. researchgate.net

Table 2: Conceptual Frontier Orbital Energies for Halogenated Aminopyrimidines (Note: These are representative values to illustrate concepts; specific values for the title compound require dedicated calculation.)

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.5 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the pyrimidine ring itself is rigid and planar. The main source of conformational flexibility arises from the rotation of the amino group around the C4-N bond.

By systematically rotating this bond and calculating the energy at each step using quantum chemical methods, a potential energy landscape can be generated. This landscape would reveal the most stable (lowest energy) conformation of the amino group relative to the ring. It is likely that the lowest energy conformers are those that minimize steric hindrance and maximize favorable electronic interactions, such as hydrogen bonding. While eclipsed conformations where the N-H bonds are aligned with the C-C bonds of the ring are higher in energy due to steric repulsion, staggered conformations are generally more stable. youtube.com

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for predicting where and how a molecule will react. scienceopen.com By analyzing the electronic structure, one can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, several reactive sites can be identified.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring, further activated by the fluoro and bromo substituents, is susceptible to SNAr. The C2-F and C5-Br bonds are potential sites for substitution by nucleophiles. The C2 position is highly activated by the adjacent ring nitrogens, making the C2-F bond a likely site for substitution.

Cross-Coupling Reactions: The C5-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. rsc.org

Derivatization of the Amino Group: The exocyclic amino group at C4 can act as a nucleophile, reacting with various electrophiles like acid chlorides or sulfonyl chlorides to form amide or sulfonamide derivatives. researchgate.net

Electrophilic Attack: While the ring is generally electron-poor, the C6-H position is the most likely site for electrophilic attack, albeit requiring strong activation, due to the directing effects of the flanking nitrogen and amino group.

Reactivity descriptors derived from DFT, such as Fukui functions or the molecular electrostatic potential (MEP) map, can quantify the reactivity of these different sites, predicting the selectivity of various reactions. europa.eu

Table 3: Predicted Reactivity Profile of this compound

| Molecular Site | Type of Reactivity | Potential Reactions |

|---|---|---|

| C2-F Bond | Electrophilic Carbon | Nucleophilic Aromatic Substitution (SNAr) |

| C4-NH₂ Group | Nucleophilic Nitrogen | Acylation, Sulfonylation, Alkylation |

| C5-Br Bond | Electrophilic Carbon | Pd-catalyzed Cross-Coupling (e.g., Suzuki, Stille), Nucleophilic Substitution |

| Pyrimidine Ring Nitrogens | Basic/Nucleophilic Sites | Protonation, Coordination to Metals |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions. kashanu.ac.ir An MD simulation of this compound, either in a solvent or interacting with a larger molecule like a protein, can reveal important dynamic behaviors.

Based on the crystal structure of its chloro-analogue, the primary intermolecular interactions are hydrogen bonds involving the amino group (as a donor) and the ring nitrogens (as acceptors). researchgate.netnih.gov MD simulations can explore the strength, lifetime, and geometry of these hydrogen bonds in a dynamic environment. acs.org They can also model how the molecule interacts with water or other solvent molecules, providing insights into its solubility and solvation shell structure. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, analyzing how the ligand's conformation and interactions within a binding pocket evolve over time. rsc.org

In Silico Screening and Virtual Reaction Prediction for Derivatization

In silico methods are increasingly used to accelerate the discovery of new molecules by computationally predicting the outcomes of potential reactions. nano-ntp.com For this compound, this can be applied to guide its derivatization into more complex structures.

Virtual screening involves creating a digital library of potential reactants (e.g., various acyl chlorides or boronic acids) and computationally "reacting" them with the parent molecule. mdpi.com Reactivity models, based on quantum mechanics or machine learning, can then predict the likelihood of success and even the yield for each reaction. mit.edu This allows chemists to prioritize which derivatives to synthesize in the lab, saving time and resources. For example, a virtual screen could be used to identify which sulfonyl chlorides are most likely to react selectively with the C4-amino group to produce a library of novel sulfonamides for biological testing. researchgate.net This approach combines knowledge of the molecule's intrinsic reactivity with high-throughput computational power to efficiently explore chemical space. researchgate.net

Academic Research Applications Beyond Direct Compound Synthesis

Development of Novel Methodologies for Halogen-Containing Heterocycles

The unique electronic and steric environment of 5-Bromo-2-fluoropyrimidin-4-amine, featuring two different halogen atoms at electronically distinct positions, makes it an ideal substrate for developing novel synthetic methodologies for halogen-containing heterocycles. Researchers utilize this compound to probe the limits of reaction selectivity and to establish new protocols for controlled functionalization.

The differential reactivity of the C-F and C-Br bonds is central to these studies. The C-F bond, positioned at the electron-deficient C2 position, is activated towards nucleophilic aromatic substitution (SNAr), while the C-Br bond at the C5 position is primarily amenable to palladium-catalyzed cross-coupling reactions. ossila.comnih.gov This orthogonality allows for the development of sequential, one-pot transformations. For instance, studies on similarly substituted pyridines and pyrimidines have led to the development of highly chemoselective amination and coupling protocols. acs.orgacs.org

A significant area of research is the development of environmentally benign synthetic methods. For example, new base-promoted amination reactions using water as a solvent have been developed for polyhalogenated pyridines, offering a low-cost and greener alternative to traditional palladium-catalyzed methods. acs.org this compound serves as an excellent model substrate to test the applicability and selectivity of such emerging green chemistry methodologies.

| Reaction Type | Position | Typical Reagents & Conditions | Research Goal |

| Nucleophilic Aromatic Substitution (SNAr) | C2 (Fluorine) | Amines, Alcohols, Thiols; Base (e.g., K₂CO₃, DIPEA); Solvent (e.g., DMF, Dioxane) | Developing selective C-N, C-O, C-S bond formation methodologies. |

| Suzuki-Miyaura Coupling | C5 (Bromine) | Aryl/heteroaryl boronic acids/esters; Pd catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃); Base (e.g., KOAc, K₂CO₃) | Forging C-C bonds to create complex biaryl and heteroaryl structures. nih.gov |

| Heck Coupling | C5 (Bromine) | Alkenes; Pd catalyst; Base | Introducing alkenyl substituents. |

| Buchwald-Hartwig Amination | C5 (Bromine) | Amines; Pd catalyst (e.g., Pd₂(dba)₃); Ligand (e.g., Xantphos); Base | Creating alternative C-N linkages at the C5 position. acs.org |

| Halogen Exchange | C2 (Fluorine) | KF, DMF, high temperature | Investigating halogen exchange kinetics and mechanisms. |

Contribution to Fundamental Understanding of Heterocyclic Aromatic Chemistry

This compound is instrumental in deepening the fundamental understanding of heterocyclic aromatic chemistry. researchgate.net The interplay of the electron-donating amino group and the electron-withdrawing halogen atoms creates a unique electronic landscape on the pyrimidine (B1678525) ring, influencing its aromaticity, reactivity, and physical properties.

Crystallographic studies on analogous compounds, such as 5-bromo-2-chloropyrimidin-4-amine, reveal that the pyrimidine ring remains essentially planar. researchgate.netnih.gov This planarity is crucial for its aromatic character and its ability to engage in π-π stacking interactions. By studying how substituents modulate the electronic distribution and geometry of the ring, researchers gain insights into the nature of aromaticity in nitrogen-containing heterocycles. gla.ac.uk

Furthermore, the compound serves as a model for studying reaction mechanisms. The competition between SNAr at the C2/C4 positions and metal-catalyzed reactions at the C5 position provides a platform for detailed kinetic and computational studies. This research helps elucidate the factors governing regioselectivity in polysubstituted heterocycles, including the roles of leaving group ability (F vs. Br), steric hindrance, and the electronic influence of the amino group. ossila.comacs.org

Use in Proof-of-Concept Studies for Emerging Synthetic Strategies

The development of novel synthetic strategies often requires robust and versatile building blocks to demonstrate their feasibility and scope. This compound is frequently employed in such proof-of-concept studies due to its predictable, yet distinct, reactivity at multiple sites.

For example, emerging synthetic strategies that combine multiple, mechanistically different reactions in a single operation can be validated using this substrate. A study on the synthesis of 5-styryl-4-(hetero)aryl-pyrimidines utilized a combination of Pd-catalyzed Suzuki cross-coupling and SNH (Vicarious Nucleophilic Substitution) reactions on a 5-bromo-2-fluoropyrimidine (B1268855) core. ossila.com This demonstrates how the bromine and an activated C-H position can be functionalized in a programmed manner.

Similarly, the development of novel catalytic systems, such as new ligands for palladium or nickel catalysts, can be tested using this compound as a benchmark substrate. mdpi.com The success of these catalysts in selectively promoting a desired transformation (e.g., Suzuki coupling at the C-Br bond without affecting the C-F bond) provides strong evidence for their utility and selectivity, paving the way for their broader application in organic synthesis.

Precursor for Advanced Chemical Probes in Mechanistic Biological Studies

While this article focuses on the chemical aspects, it is crucial to recognize the role of this compound as a precursor for advanced chemical probes. snv63.ru These probes are specialized small molecules designed to interact with specific biological targets, enabling the study of their function and mechanism. nih.gov The synthesis of these probes is a purely chemical challenge where the unique features of the starting pyrimidine are paramount.

The synthetic handles of this compound allow for the systematic and modular construction of complex probes. A typical synthetic strategy might involve:

SNAr at C2: Displacement of the fluoride (B91410) with a linker or a reporter group (e.g., a fluorophore or biotin (B1667282) tag).

Suzuki Coupling at C5: Introduction of a pharmacophore or a group designed to confer specific binding properties.

Modification of the C4-amine: Acylation or alkylation to fine-tune solubility, cell permeability, or binding affinity.

This step-wise approach allows chemists to build libraries of probes where specific parts of the molecule are varied systematically. By correlating the structural changes in the probe with its performance in biochemical assays, researchers can deduce structure-activity relationships, which is a critical aspect of chemical biology. The stability conferred by the pyrimidine ring and the metabolic resistance often associated with fluorine atoms are advantageous chemical properties for probes intended for use in complex biological systems.

Exploration of New Chemical Transformations for Pharmaceutical Intermediates

In the synthesis of pharmaceutical intermediates, the goal is often to construct a core scaffold that can be readily diversified to create a library of potential drug candidates. msesupplies.com this compound is a valuable starting point for exploring new chemical transformations aimed at producing such scaffolds. google.comresearchgate.net

Research in this area focuses on expanding the toolbox of reactions that can be performed on the pyrimidine core. For example, studies on related 3-bromo-4-chloropyridines show that the bromine can be converted into a variety of other functional groups via Suzuki coupling, after an initial SNAr reaction at the C4-chloro position. acs.org This sequential functionalization strategy is directly applicable to this compound, allowing for the creation of diverse 2,4,5-trisubstituted pyrimidine libraries.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-fluoropyrimidin-4-amine?

Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example:

- Route 1 : Reacting 5-bromo-2,4-dichloropyrimidine with 4-methoxyphenylamine in the presence of K₂CO₃ in i-PrOH at room temperature yields intermediates like 5-bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine. Subsequent fluorination replaces the remaining chlorine atom .